molecular formula C10H8Cl3NO B448594 1-(Trichloroacetyl)indoline

1-(Trichloroacetyl)indoline

Cat. No.: B448594
M. Wt: 264.5g/mol
InChI Key: YCLPJGDVOKNNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trichloroacetyl)indoline is a nitrogen-containing heterocyclic compound featuring an indoline core substituted with a trichloroacetyl group at the 1-position. The trichloroacetyl moiety enhances electrophilicity, making it a valuable intermediate for constructing complex molecules, including pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C10H8Cl3NO

Molecular Weight

264.5g/mol

IUPAC Name

2,2,2-trichloro-1-(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C10H8Cl3NO/c11-10(12,13)9(15)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2

InChI Key

YCLPJGDVOKNNPJ-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)C(Cl)(Cl)Cl

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The structural uniqueness of 1-(trichloroacetyl)indoline can be highlighted by comparing it with other substituted indoline derivatives (Table 1):

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound -COCCl₃ at N1 C₁₀H₈Cl₃NO 264.53 Electrophilic acyl group; synthetic versatility
1-(Benzylsulfonyl)indoline (BSI) -SO₂CH₂C₆H₅ at N1 C₁₅H₁₅NO₂S 297.35 HDAC inhibition; anti-cancer activity
5-(Methylsulfonyl)indoline -SO₂CH₃ at C5 C₉H₁₁NO₂S 197.25 Boron-containing intermediate; Suzuki coupling utility
1-(3-Phenylpropanoyl)indoline -COCH₂CH₂C₆H₅ at N1 C₁₇H₁₇NO 251.33 Aromatic acyl group; synthetic building block
1-Methyl-5-(trifluoromethyl)-2-indolinethione -SC(CF₃)=S at C2; -CH₃ at N1 C₁₀H₈F₃NS₂ 263.30 Thione functionality; potential agrochemical applications

Physicochemical Properties

  • Electrophilicity: The trichloroacetyl group in this compound enhances reactivity compared to non-halogenated analogues (e.g., 1-(3-phenylpropanoyl)indoline), facilitating nucleophilic substitutions .
  • Solubility : Sulfonylated derivatives (e.g., BSI) exhibit improved aqueous solubility due to the polar sulfonyl group, whereas trichloroacetylated compounds are more lipophilic .
  • Stability : Thione derivatives (e.g., 2-indolinethiones) are prone to oxidation, unlike sulfonyl or acyl-substituted indolines .

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